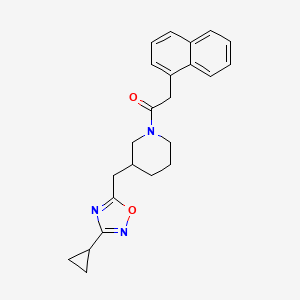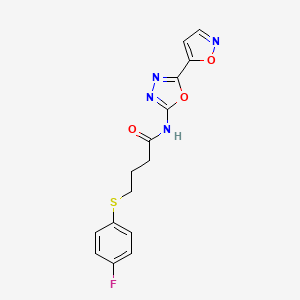
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of coumarin, a type of phenolic compound . Phenolic compounds are known for their diverse structures and wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenolic compounds like this are often synthesized using various borylation approaches .Chemical Reactions Analysis
Phenolic compounds, such as this one, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications :
- The compound has been used in the synthesis of thiazolidin-4-ones based on coumarin derivatives. This process involves various chemical reactions like condensation and cyclo-condensation, showing the compound's reactivity and utility in creating new chemical entities (Čačić et al., 2009).
- It has also been involved in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).
Antibacterial Activity :
- Research has demonstrated its role in synthesizing compounds with potential antibacterial activity. For instance, derivatives of 4-hydroxy-chromen-2-one synthesized using similar compounds have shown significant antibacterial effects (Behrami & Dobroshi, 2019).
Antimicrobial Properties :
- Similar compounds have been synthesized and evaluated for their antimicrobial activity. This indicates the potential use of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in developing antimicrobial agents (Čačić et al., 2006).
Cancer Research :
- Derivatives similar to this compound have been studied for their anti-proliferative activity against human cancer cells. This highlights the compound's potential role in cancer research and therapy (Venkateswararao et al., 2014).
Pharmaceutical Development :
- The compound's derivatives have been explored for cytotoxic activity in cancer cell lines, indicating its relevance in the development of new pharmaceutical agents (Musa et al., 2011).
Organic Chemistry and Material Science :
- Its application extends to the synthesis of complex organic compounds like pyrazole ligands, which are useful in material science and organic chemistry (Budzisz et al., 2004).
Analytical Chemistry :
- In analytical chemistry, it's used to understand co-crystal structures, aiding in the development of new analytical methods and materials (Kadhum et al., 2012).
Novel Compound Synthesis :
- This compound is a key ingredient in synthesizing novel pyrazolopyrimidines and imidazothiazoles, demonstrating its utility in creating diverse chemical structures (Rao & Reddy, 2008).
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(14-6-4-5-7-16(14)22-3)19(21)15-9-8-13(24-12(2)20)10-17(15)23-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHYMNZHZFNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



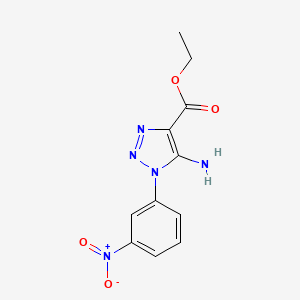
![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
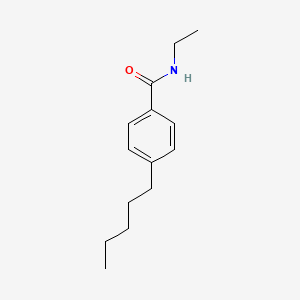
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)
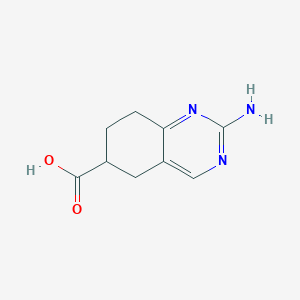
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)

